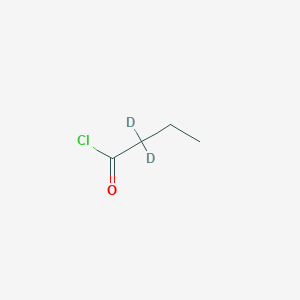
酪酸-2,2-D2 クロリド
概要
説明
Butyryl-2,2-D2 chloride is a deuterated derivative of butyryl chloride, an organic compound with the chemical formula C4H5ClD2O. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen. Butyryl-2,2-D2 chloride is primarily used in scientific research due to its unique properties that arise from the incorporation of deuterium.
科学的研究の応用
Butyryl-2,2-D2 chloride has a wide range of applications in scientific research:
Chemistry: Used as a deuterated reagent in the synthesis of labeled compounds for nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Industry: Serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
準備方法
Synthetic Routes and Reaction Conditions: Butyryl-2,2-D2 chloride can be synthesized through the chlorination of butyric acid using deuterated reagents. One common method involves the reaction of butyric acid with thionyl chloride (SOCl2) in the presence of deuterium oxide (D2O). The reaction proceeds as follows:
CH3CH2CH2COOH+SOCl2+D2O→CH3CH2CH2COCl(D2)+SO2+HCl
The reaction is typically carried out under reflux conditions to ensure complete conversion of the butyric acid to butyryl-2,2-D2 chloride.
Industrial Production Methods: In an industrial setting, butyryl-2,2-D2 chloride can be produced by the chlorination of butyric acid using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of deuterium oxide. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Butyryl-2,2-D2 chloride undergoes several types of chemical reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions:
- Reacts with water to form butyric acid and hydrochloric acid.
Hydrolysis: CH3CH2CH2COCl(D2)+H2O→CH3CH2CH2COOH+HCl
Reacts with alcohols to form esters.Esterification: CH3CH2CH2COCl(D2)+ROH→CH3CH2CH2COOR+HCl
Reacts with amines to form amides.Amidation: CH3CH2CH2COCl(D2)+R2NH→CH3CH2CH2CONR2+HCl
Major Products: The major products formed from these reactions include butyric acid, esters, and amides, depending on the reagents used.
作用機序
The mechanism of action of butyryl-2,2-D2 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides. The presence of deuterium atoms can influence the reaction kinetics and stability of the resulting products.
類似化合物との比較
- Butyryl chloride (C4H7ClO)
- Propionyl chloride (C3H5ClO)
- Valeryl chloride (C5H9ClO)
Comparison: Butyryl-2,2-D2 chloride is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in research applications where isotopic labeling is required.
特性
IUPAC Name |
2,2-dideuteriobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECBJCOGJRVPX-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


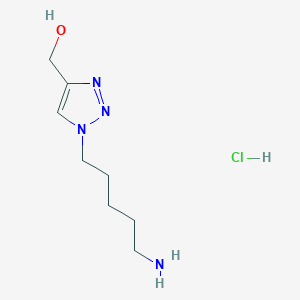
![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

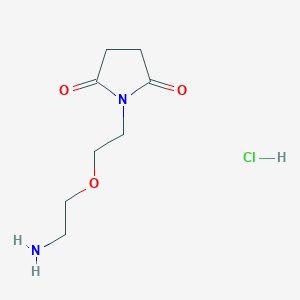



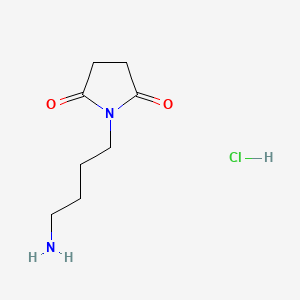

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
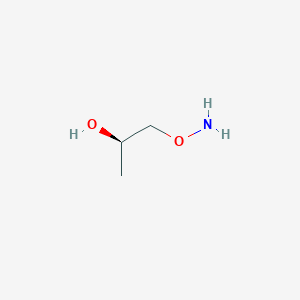


![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
